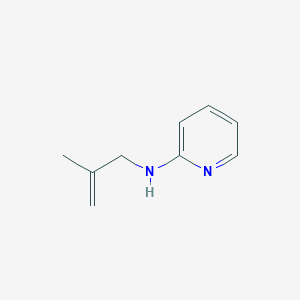
N-(2-Methylprop-2-enyl)pyridin-2-amine
Description
N-(2-Methylprop-2-enyl)pyridin-2-amine is a pyridine derivative featuring a 2-methylprop-2-enyl (isoprenyl) substituent attached to the pyridin-2-amine scaffold. The isoprenyl group in this compound may influence lipophilicity, metabolic stability, and binding interactions, similar to other alkyl or aryl substituents discussed in the literature.
Properties
CAS No. |
139944-60-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11) |
InChI Key |
BMZHCORRDXJHIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CNC1=CC=CC=N1 |
Canonical SMILES |
CC(=C)CNC1=CC=CC=N1 |
Synonyms |
2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Oxadiazole Derivatives (1c, 1f, 1g): These compounds demonstrated selective cytotoxicity against the HOP-92 non-small cell lung cancer line at 10 µM, attributed to their oxadiazole core and halogenated aryl groups .
- FAK Inhibitors (Compounds 12–17): Derivatives with dimethylaminoethyl and alkyl/aryl groups (e.g., compound 13 ) showed moderate FAK inhibition, critical for anti-angiogenic effects in cancer therapy.
Antimicrobial Activity
- Schiff Bases: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine (II) exhibited solvent-dependent activity, with stronger inhibition in DMF due to keto-enol tautomerism .
Kinase Inhibition
- Imidazole Derivatives: Compound 44 (4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine) inhibited JNK3 with nanomolar potency and showed metabolic stability, highlighting the role of heterocyclic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


